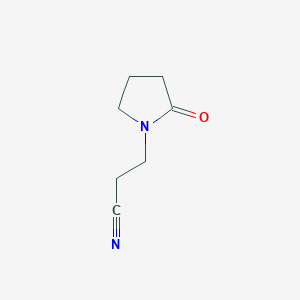

2-Oxo-1-pyrrolidinepropionitrile

Katalognummer B1596353

Molekulargewicht: 138.17 g/mol

InChI-Schlüssel: DJTLPNRULHJYAC-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07148226B2

Procedure details

A solution of 2-oxo-1-pyrrolidinepropionitrile (22.4 g, 16.2 mmol), 15% NaOH solution (40 mL) and dioxane (40 mL) was heated under reflux for 5 h under N2. The reaction mixture was extracted with EtOAc. The aqueous layer was made acidic with 6N HCl amd extracted with CH2Cl2 (5×50 mL). The organic layers were dried over Na2SO4 and concentrated to give the title compound as a cream solid (12.4 g, 49%).

Name

Yield

49%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7]CC#N.[OH-:11].[Na+].[O:13]1[CH2:18][CH2:17]OCC1>>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][CH2:17][C:18]([OH:13])=[O:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.4 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C1N(CCC1)CCC#N

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 5 h under N2

|

|

Duration

|

5 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted with EtOAc

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

amd extracted with CH2Cl2 (5×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layers were dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C1N(CCC1)CCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 12.4 g | |

| YIELD: PERCENTYIELD | 49% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |